molecular formula C9H19N5O4 B1337211 Arginyl-Serine

Arginyl-Serine

Número de catálogo: B1337211
Peso molecular: 261.28 g/mol
Clave InChI: IJYZHIOOBGIINM-WDSKDSINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Arg-Ser is a dipeptide formed from L-arginine and L-serine residues. It has a role as a metabolite.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing Arginyl-Serine in laboratory settings?

  • Methodological Answer : this compound synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, Fmoc/t-Bu chemistry is recommended due to its compatibility with serine and arginine side-chain protections (e.g., Trt for arginine). Post-synthesis, purification via reversed-phase HPLC (using C18 columns and gradients of acetonitrile/water with 0.1% TFA) ensures high purity . Characterization requires tandem mass spectrometry (MS/MS) for sequence verification and nuclear magnetic resonance (NMR) (e.g., 1^1H and 13^{13}C) to confirm stereochemistry and structural integrity. Purity should exceed 95% as per ICH guidelines for preclinical studies .

Q. What experimental models are suitable for studying this compound’s biological activity?

  • Methodological Answer : In vitro assays using cell lines (e.g., endothelial cells for angiogenesis studies) should prioritize dose-response curves (0.1–100 μM) and include negative controls (e.g., scrambled peptides). For in vivo models, rodent pharmacokinetic studies require intravenous and oral administration routes, with plasma half-life analysis via LC-MS. Ensure compliance with NIH animal welfare guidelines, including sample size justification and blinding protocols to reduce bias .

Q. How should researchers address stability challenges of this compound in aqueous solutions?

  • Methodological Answer : Stability assays should monitor degradation under physiological conditions (pH 7.4, 37°C) using HPLC-UV at 214 nm. Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term storage. For short-term use, buffer systems with 0.01% sodium azide and refrigeration (4°C) are advised. Include stability data in supplementary materials to support reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictory results may arise from variations in peptide purity, assay conditions, or cell line specificity. Conduct a meta-analysis of existing data using PRISMA guidelines to identify confounding variables . Validate findings through orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Replicate experiments in independent labs with standardized protocols (e.g., predefined positive/negative controls) to confirm reproducibility .

Q. What computational strategies are effective for predicting this compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model peptide-receptor interactions. Use force fields like CHARMM36 for accurate side-chain conformational sampling. Validate predictions with mutagenesis studies targeting predicted binding residues (e.g., alanine scanning) . Cross-reference results with structural databases (PDB) to identify conserved binding motifs .

Q. How should experimental designs be optimized to study this compound’s role in signaling pathways with high background noise?

  • Methodological Answer : Employ CRISPR/Cas9 knockout models of downstream effectors (e.g., MAPK) to isolate pathway-specific effects. Use phospho-specific antibodies in Western blotting with chemiluminescent detection for high sensitivity. Normalize data to housekeeping genes (e.g., GAPDH) and include technical replicates to minimize variability. For transcriptomic analysis, RNA-seq with a fold-change cutoff ≥2 and FDR correction (p < 0.05) reduces false positives .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

  • Methodological Answer : Nonlinear regression (e.g., sigmoidal dose-response in GraphPad Prism) calculates EC50_{50}/IC50_{50} values. For heterogeneous data, mixed-effects models account for inter-experiment variability. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals to enhance interpretability .

Q. Methodological Best Practices

  • Data Reprodubility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo or Figshare. Include detailed experimental protocols in supplementary materials, referencing equipment models (e.g., Waters HPLC system) and software versions .
  • Ethical Reporting : Disclose conflicts of interest and funding sources. Follow ARRIVE 2.0 guidelines for preclinical studies to ensure transparency in animal research .

Propiedades

Fórmula molecular

C9H19N5O4

Peso molecular

261.28 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C9H19N5O4/c10-5(2-1-3-13-9(11)12)7(16)14-6(4-15)8(17)18/h5-6,15H,1-4,10H2,(H,14,16)(H,17,18)(H4,11,12,13)/t5-,6-/m0/s1

Clave InChI

IJYZHIOOBGIINM-WDSKDSINSA-N

SMILES

C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N

SMILES isomérico

C(C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N)CN=C(N)N

SMILES canónico

C(CC(C(=O)NC(CO)C(=O)O)N)CN=C(N)N

Secuencia

RS

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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